Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a thioacetamido linkage, and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, a hydrazine derivative reacts with a suitable nitrile or amidine under acidic or basic conditions to form the triazole ring, which is then fused with a pyrimidine ring.
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Thioacetamido Linkage Formation: : The triazolopyrimidine intermediate is then reacted with a thioacetic acid derivative to introduce the thioacetamido group. This reaction often requires the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
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Esterification: : The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group, forming sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups in the triazolopyrimidine core, potentially converting them to alcohols.
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Substitution: : Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its structure allows it to bind to specific active sites on enzymes, thereby modulating their activity. This makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, the compound’s potential as an anti-inflammatory and antimicrobial agent is being explored. Its ability to interact with biological molecules suggests it could be developed into therapeutic agents for treating infections and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thioacetamido group enhances its binding affinity through additional interactions, such as hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-((7-oxo-5-methyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
- Ethyl 2-(2-((7-oxo-5-ethyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate
Uniqueness
Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This substitution can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 2-[[2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-3-7-12-10-15(25)21-18-22-23-19(24(12)18)29-11-16(26)20-14-9-6-5-8-13(14)17(27)28-4-2/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,20,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRZINQCYVTEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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